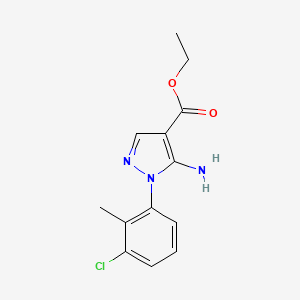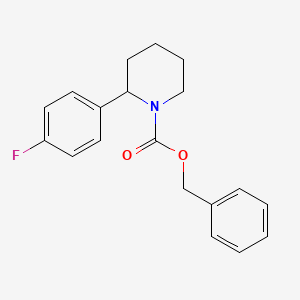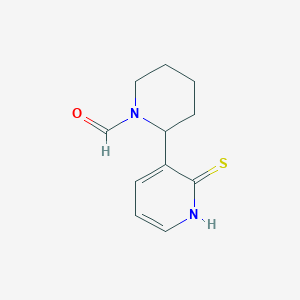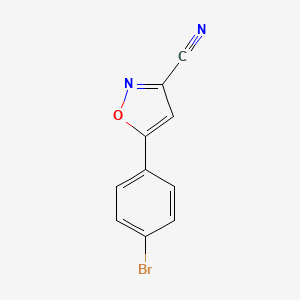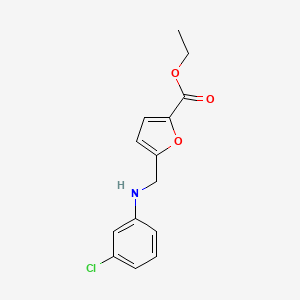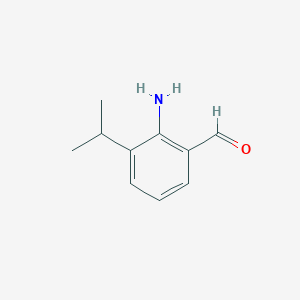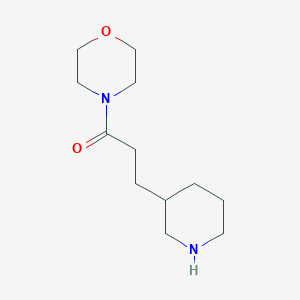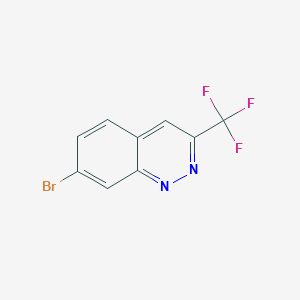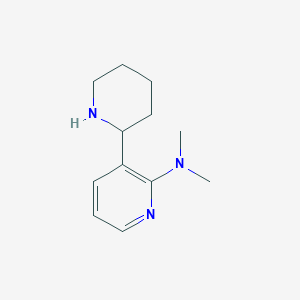
N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine is a heterocyclic organic compound that features a piperidine ring fused to a pyridine ring with a dimethylamine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable piperidine derivative under controlled conditions. One common method involves the use of a bromoketone intermediate, which reacts with 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . The reaction conditions are mild and metal-free, making it an efficient synthetic route.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, in aqueous or organic solvents.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting mood and behavior .
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-4-(piperidin-2-yl)pyridin-2-amine
- N,N-Dimethyl-3-(pyridin-2-yl)pyridin-2-amine
- N,N-Dimethyl-3-(piperidin-3-yl)pyridin-2-amine
Comparison: N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, receptor binding affinities, and therapeutic potentials .
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N,N-dimethyl-3-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-15(2)12-10(6-5-9-14-12)11-7-3-4-8-13-11/h5-6,9,11,13H,3-4,7-8H2,1-2H3 |
Clé InChI |
HCWBSQRLVJOZMV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC=N1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


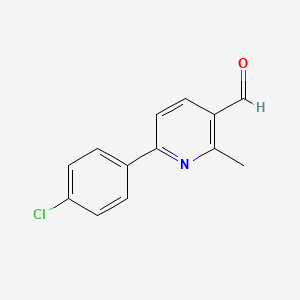
![N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11809818.png)
